molecular formula C9H12O2 B14003431 3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 4397-23-3

3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B14003431
CAS No.: 4397-23-3
M. Wt: 152.19 g/mol
InChI Key: SSVKYZDOIWXDIO-UHFFFAOYSA-N
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Description

6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid functional group. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid typically involves a Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile, resulting in the formation of the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods can include continuous flow reactors and the use of advanced catalysts to increase yield and reduce reaction time. The purity of the final product is often ensured through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the methyl group to a carboxyl group, resulting in the formation of a dicarboxylic acid.

    Reduction: This reaction can reduce the carboxylic acid group to an alcohol.

    Substitution: This reaction can replace the hydrogen atoms in the methyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound in mechanistic studies.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of polymers, resins, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with other molecules, facilitating its binding to enzymes and receptors. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This combination of features provides distinct reactivity and stability, making it a valuable compound for various applications.

Properties

CAS No.

4397-23-3

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C9H12O2/c1-5-6-2-3-7(4-6)8(5)9(10)11/h2-3,5-8H,4H2,1H3,(H,10,11)

InChI Key

SSVKYZDOIWXDIO-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C1C(=O)O)C=C2

Origin of Product

United States

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